molecular formula C15H13Cl2NO B11181193 N-benzyl-2,6-dichloro-N-methylbenzamide

N-benzyl-2,6-dichloro-N-methylbenzamide

Cat. No.: B11181193
M. Wt: 294.2 g/mol
InChI Key: RNUFMQVTERVWSP-UHFFFAOYSA-N
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Description

N-benzyl-2,6-dichloro-N-methylbenzamide is an organic compound with the molecular formula C15H13Cl2NO It is characterized by the presence of a benzyl group, two chlorine atoms at the 2 and 6 positions, and a methyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,6-dichloro-N-methylbenzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with N-methylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,6-dichloro-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted by other nucleophiles.

    Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The carbonyl group of the benzamide can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzamides with different functional groups.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

N-benzyl-2,6-dichloro-N-methylbenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2,6-dichloro-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the benzyl and dichloro groups can enhance its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2,6-dichlorobenzamide: Similar structure but lacks the methyl group on the nitrogen atom.

    N-methyl-2,6-dichlorobenzamide: Similar structure but lacks the benzyl group.

    2,6-dichloro-N-phenylbenzamide: Similar structure but has a phenyl group instead of a benzyl group.

Uniqueness

N-benzyl-2,6-dichloro-N-methylbenzamide is unique due to the combination of the benzyl, dichloro, and methyl groups, which confer distinct chemical properties and potential applications. The presence of these groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

N-benzyl-2,6-dichloro-N-methylbenzamide

InChI

InChI=1S/C15H13Cl2NO/c1-18(10-11-6-3-2-4-7-11)15(19)14-12(16)8-5-9-13(14)17/h2-9H,10H2,1H3

InChI Key

RNUFMQVTERVWSP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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